2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
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Description
2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O5S and its molecular weight is 494.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
Compounds with structures related to the specified chemical have been synthesized for various scientific purposes, including the exploration of their anti-inflammatory, analgesic, antimicrobial, antitumor, and cytotoxic activities. These studies often involve complex synthetic pathways to introduce specific functional groups that might influence the biological activity of the compounds. For instance, novel derivatives incorporating benzodifuranyl, triazolopyrimidine, and other heterocyclic frameworks have been synthesized and characterized using advanced spectroscopic techniques, demonstrating the importance of structural elucidation in understanding their potential applications (Abu‐Hashem et al., 2020), (Majithiya & Bheshdadia, 2022).
Potential Biological Activities
The structural analogs of the specified compound have shown a range of biological activities, highlighting the potential of these molecules in scientific research applications. For example, certain pyrimidine-triazole derivatives have been evaluated for their antimicrobial properties against selected bacterial and fungal strains, showing promising results (Majithiya & Bheshdadia, 2022). Additionally, compounds with similar frameworks have been explored for their antitumor activities, with some showing potency comparable to known chemotherapeutic agents on various cancer cell lines (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5S/c1-33-16-7-5-6-15(12-16)29-19(10-14-11-20(30)26-22(32)24-14)27-28-23(29)35-13-21(31)25-17-8-3-4-9-18(17)34-2/h3-9,11-12H,10,13H2,1-2H3,(H,25,31)(H2,24,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEPDRICRWNRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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